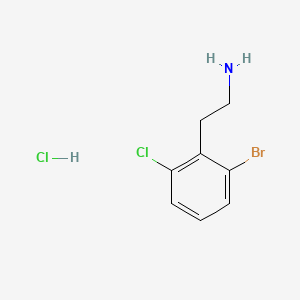

2-(2-bromo-6-chlorophenyl)ethan-1-amine hydrochloride

Description

Chemical Structure: The compound features a phenyl ring substituted with bromine and chlorine at positions 2 and 6, respectively, attached to an ethylamine backbone. The hydrochloride salt enhances its stability and solubility. Molecular Formula: C₈H₁₀BrCl₂N . Molecular Weight: 270.99 g/mol . Purity: ≥95% (as reported by BLD Pharm Ltd.) .

Properties

IUPAC Name |

2-(2-bromo-6-chlorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClN.ClH/c9-7-2-1-3-8(10)6(7)4-5-11;/h1-3H,4-5,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAYUMTYVYAVGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CCN)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrCl2N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.98 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-6-chlorophenyl)ethan-1-amine hydrochloride typically involves the bromination and chlorination of a phenyl ring followed by the introduction of an ethanamine group. One common method involves the reaction of 2-bromo-6-chlorobenzaldehyde with ethylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2-(2-bromo-6-chlorophenyl)ethan-1-amine hydrochloride may involve large-scale bromination and chlorination processes followed by amination. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The final product is often obtained as a hydrochloride salt to improve its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-6-chlorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The bromo and chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(2-bromo-6-chlorophenyl)ethanone, while reduction could produce 2-(2-bromo-6-chlorophenyl)ethanol.

Scientific Research Applications

2-(2-bromo-6-chlorophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-6-chlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and chloro substituents can enhance its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

2-(2-Chloro-6-fluorophenyl)ethan-1-amine Hydrochloride

2-(3-Chloro-5-methylphenyl)ethan-1-amine

- Molecular Formula : C₉H₁₂ClN .

- Molecular Weight : 197.67 g/mol .

- Key Differences: Substituent Positions: Chloro and methyl groups at positions 3 and 5 alter steric hindrance and electronic distribution. Salt Form: No hydrochloride mentioned, suggesting lower solubility in biological systems. Applications: Potential agrochemical applications due to lipophilic methyl group .

2-(2,5-Dimethoxyphenyl)ethan-1-amine Hydrochloride

- Molecular Formula: C₁₀H₁₆ClNO₂ (estimated from ).

- Key Differences :

1-(2-Bromo-6-chlorophenyl)ethan-1-amine Hydrochloride (Positional Isomer)

Physicochemical and Pharmacological Comparison

Table 1: Comparative Data of Selected Compounds

Structural and Functional Insights

- Halogen Effects: Bromine’s larger atomic radius (vs.

- Positional Isomerism: The phenethylamine backbone (target compound) is structurally closer to endogenous neurotransmitters (e.g., dopamine), whereas the 1-amine isomer may exhibit distinct metabolic pathways .

- Heterocyclic Analogs : Compounds like 2-{6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine HCl () introduce fused-ring systems, expanding applications in kinase inhibition or oncology .

Biological Activity

2-(2-bromo-6-chlorophenyl)ethan-1-amine hydrochloride, often referred to as a substituted phenyl ethylamine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and case studies.

- Molecular Formula : C9H10BrClN·HCl

- Molecular Weight : Approximately 267.55 g/mol

- Structure : The compound features a bromo and chloro substituent on the phenyl ring, contributing to its unique reactivity and biological profile.

Biological Activity Overview

The biological activity of 2-(2-bromo-6-chlorophenyl)ethan-1-amine hydrochloride has been linked to its interaction with various neurotransmitter systems, particularly serotonin and dopamine pathways. Research indicates that it may exhibit both antimicrobial and potential therapeutic properties.

Antimicrobial Activity

Recent studies have shown that derivatives of this compound demonstrate significant antimicrobial effects. For instance, compounds structurally related to 2-(2-bromo-6-chlorophenyl)ethan-1-amine hydrochloride have been tested against various bacterial strains:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(2-bromo-6-chlorophenyl)ethan-1-amine | Staphylococcus aureus | 20–40 µM |

| 2-(2-bromo-6-chlorophenyl)ethan-1-amine | Escherichia coli | 40–70 µM |

These findings suggest that while the compound shows promise, its efficacy is lower compared to established antibiotics like ceftriaxone, which has MIC values of 0.1 µM against E. coli .

Neurotransmitter Interaction

The compound's influence on neurotransmitter systems has been a focus of research. It is believed to modulate serotonin and dopamine levels, which could have implications for mood disorders and other neurological conditions. Studies indicate that the compound may act as a reuptake inhibitor or receptor modulator, although specific mechanisms remain to be fully elucidated .

The precise mechanism of action for 2-(2-bromo-6-chlorophenyl)ethan-1-amine hydrochloride involves its binding affinity to various receptors or enzymes within biological pathways. This interaction modulates enzymatic activity and receptor signaling, leading to observed biological effects. Further studies are necessary to clarify these pathways and their implications for therapeutic applications .

Case Studies

A notable study investigated the compound's effect on bacterial growth inhibition in vitro. Researchers synthesized several derivatives and tested their antimicrobial properties against common pathogens:

- Study Design : Various concentrations of the compound were applied to cultures of Staphylococcus aureus and Escherichia coli.

- Findings : The results indicated a dose-dependent response in bacterial inhibition, with significant activity noted at higher concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.